Cas no 85-47-2 (Naphthalene-1-sulfonic Acid (Technical Grade))

Naphthalene-1-sulfonic Acid (Technical Grade) structure
85-47-2 structure
Nombre del producto:Naphthalene-1-sulfonic Acid (Technical Grade)
Número CAS:85-47-2
MF:C10H8O3S
Megavatios:208.233721733093
MDL:MFCD00003987
CID:34348
PubChem ID:24851215

Naphthalene-1-sulfonic Acid (Technical Grade) Propiedades químicas y físicas

Nombre e identificación

    • Naphthalene-1-sulfonic acid
    • 1-Naphthalenesulfonic acid, dihydrate
    • naphthalene-1-sulphonic acid
    • 1-Naphthalenesulfonic Acid
    • 1-naphthalenesulphonic acid
    • 1-Naphthyl sulfonic acid
    • 1-Sulfonaphthalene
    • a-Naphthalenesulfonic acid
    • HT 907
    • SULFONATED NAPHTHALENE
    • naphtalenesulfonic acid
    • HT-907
    • A841338
    • 1-NAPHTHALENESULFONIC ACID [MI]
    • Q10395591
    • 68412-23-7
    • EINECS 270-177-9
    • AC-18225
    • DTXSID7048033
    • VZW67VII75
    • EN300-19780
    • naphthalene-alpha-sulphonic acid
    • W-109309
    • MFCD00003987
    • 1-Naphthalenesulfonic acid, >50%
    • Naphthalene-1-Sulfonic Acid Anion
    • UNII-0SJH61WM2J
    • 68153-01-5
    • .alpha.-Naphthalenesulfonic acid
    • 1-naphthalenemonosulfonate
    • Naphthalene sulfonic acid (a-)
    • a-naphthalene sulfonic acid
    • AKOS009031607
    • C13420
    • 0SJH61WM2J
    • CHEMBL1160029
    • CHEBI:30895
    • CS-0238578
    • InChI=1/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)
    • EINECS 246-676-2
    • naphthalenesulfonic acid
    • 4-(5-CARBOXY-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLICACIDTERT-BUTYLESTER
    • 25155-19-5
    • Naphthalene, sulfonated
    • EINECS 268-860-1
    • NAPHTHALENE, MONOSULFONATED
    • PSZYNBSKGUBXEH-UHFFFAOYSA-
    • Naphthalenesulphonic acid
    • SCHEMBL4323
    • naphthalene sulfonic acid
    • EINECS 201-610-1
    • 85-47-2
    • Naphthalene sulfonic acid (a)
    • alpha-Naphthalenesulfonic acid
    • UNII-VZW67VII75
    • FT-0631399
    • naphthalen-1-sulfonsyre
    • 1-Naphthylsulfonic acid
    • α-Naphthalenesulfonic acid
    • NS00006554
    • DB-019281
    • 1-Naphthalenesulfonicacid
    • DTXCID209777
    • Naphthalene1sulphonic acid
    • Naphthalene sulfonic acid, alpha
    • Naphthalene-1-sulfonic Acid (Technical Grade)
    • alphanaphthalenesulfonic acid
    • MDL: MFCD00003987
    • Renchi: 1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)
    • Clave inchi: PSZYNBSKGUBXEH-UHFFFAOYSA-N
    • Sonrisas: O=S(C1C2C(=CC=CC=2)C=CC=1)(O)=O

Atributos calculados

  • Calidad precisa: 208.01900
  • Masa isotópica única: 208.019
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 291
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.9
  • Superficie del Polo topológico: 54.4
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Prismatic white crystals, recrystallized from dilute hydrochloric acid containing 2 molecules of crystalline water
  • Denso: 1.3797 (rough estimate)
  • Punto de fusión: 77-79 °C (lit.)
  • Punto de ebullición: 317.43°C (rough estimate)
  • Punto de inflamación: 380.2ºC
  • índice de refracción: 1.4998 (estimate)
  • Disolución: alcohol: freely soluble
  • Coeficiente de distribución del agua: Soluble
  • PSA: 62.75000
  • Logp: 3.16730
  • Merck: 14,6376
  • Disolución: Soluble in water and ethanol, slightly soluble in ether

Naphthalene-1-sulfonic Acid (Technical Grade) Información de Seguridad

  • Símbolo: GHS05
  • Palabra de señal:Danger
  • Instrucciones de peligro: H290-H314
  • Declaración de advertencia: P260-P280-P303+P361+P353-P304+P340+P310-P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 2583 8/PG 2
  • Wgk Alemania:1
  • Código de categoría de peligro: 35
  • Instrucciones de Seguridad: S26-S36/37/39-S45-S28A
  • Señalización de mercancías peligrosas: C
  • Grupo de embalaje:III
  • Términos de riesgo:R34
  • Nivel de peligro:8
  • Período de Seguridad:8
  • Condiciones de almacenamiento:Keep container closed when not in use. Corrosives area. Store in a cool, dry area away from incompatible substances.
  • Categoría de embalaje:III

Naphthalene-1-sulfonic Acid (Technical Grade) Datos Aduaneros

  • Código HS:29041000
  • Datos Aduaneros:

    China Customs Code:

    2904100000

    Overview:

    2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Naphthalene-1-sulfonic Acid (Technical Grade) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Apollo Scientific
OR17689-100g
Naphthalene-1-sulphonic acid
85-47-2
100g
£452.00 2025-02-19
Chemenu
CM141308-10g
1-Naphthalenesulfonic acid
85-47-2 95%
10g
$267 2021-08-05
eNovation Chemicals LLC
D277891-1g
1-Naphthalenesulfonic acid
85-47-2 95%
1g
$220 2024-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MF421-1g
Naphthalene-1-sulfonic Acid (Technical Grade)
85-47-2 97%
1g
¥64.0 2022-06-10
Enamine
EN300-19780-0.1g
naphthalene-1-sulfonic acid
85-47-2 85%
0.1g
$19.0 2023-09-16
Enamine
EN300-19780-0.25g
naphthalene-1-sulfonic acid
85-47-2 85%
0.25g
$19.0 2023-09-16
Enamine
EN300-19780-50.0g
naphthalene-1-sulfonic acid
85-47-2 85%
50.0g
$98.0 2023-02-08
Enamine
EN300-19780-1.0g
naphthalene-1-sulfonic acid
85-47-2 85%
1.0g
$24.0 2023-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1309248-25g
1-Naphthalenesulfonic acid
85-47-2 98% (HPLC)
25g
¥1723.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1309248-500g
1-Naphthalenesulfonic acid
85-47-2 98% (HPLC)
500g
¥11845.00 2024-07-28

Naphthalene-1-sulfonic Acid (Technical Grade) Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Thiourea dioxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  14 h, 100 °C
Referencia
Sustainable access to sulfonic acids from halides and thiourea dioxide with air
Zhang, Hui; et al, Green Chemistry, 2020, 22(23), 8238-8242

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Water-d2 ;  1 h, pH 7.4, 25 °C
Referencia
Photolysis of the sulfonamide bond of metal complexes of N-dansyl-1,4,7,10-tetraazacyclododecane in aqueous solution: a mechanistic study and application to the photorepair of cis,syn-cyclobutane thymine photodimer
Aoki, Shin; et al, Chemistry - An Asian Journal, 2009, 4(4), 561-573

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Water Solvents: Water
2.1 Reagents: Sulfuric acid
Referencia
Kinetics of naphthalene sulfonation in sulfuric acid solutions
Serwinski, Mieczyslaw; et al, Inzynieria Chemiczna i Procesowa, 1987, 8(1), 81-90

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  rt → 150 °C; 150 °C → 165 °C; 2.5 h, 165 °C
Referencia
Research on the key technology of polynaphthalene sulphonate preparation
Li, Yun, Advanced Materials Research (Zuerich, 2011, 217, 217-218

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Water-d2 ;  1 h, pH 7.4, 25 °C
Referencia
Photolysis of the sulfonamide bond of metal complexes of N-dansyl-1,4,7,10-tetraazacyclododecane in aqueous solution: a mechanistic study and application to the photorepair of cis,syn-cyclobutane thymine photodimer
Aoki, Shin; et al, Chemistry - An Asian Journal, 2009, 4(4), 561-573

Synthetic Routes 6

Condiciones de reacción
Referencia
Product subclass 1: arenesulfonic acids and arenesulfonate salts
Fravel, B.; et al, Science of Synthesis, 2007, 31, 739-773

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Chloroform
2.1 Reagents: Sodium ethoxide Solvents: Water
Referencia
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Water
Referencia
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Sulfuric acid ;  3.5 - 4 h, 60 - 75 °C
Referencia
Preparation of high purity α-naphthol
Guseinov, N. I.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2008, (3), 50-55

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referencia
Exploiting Differences in Solution vs Solid-Supported Reactivity for the Synthesis of Sulfonic Acid Derivatives
Hari, Anitha; et al, Organic Letters, 1999, 1(13), 2109-2111

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Manganese triacetate ,  Potassium pyrosulfite Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 h, rt
Referencia
Homolytic Aromatic Sulfonation with K2S2O5 Promoted by a Combination of Mn(OAc)3·2H2O and HFIP
Han, Bingxu; et al, Journal of Organic Chemistry, 2022, 87(11), 7124-7135

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Nickel dichloride
2.1 Reagents: Sulfuric acid Solvents: Chloroform
3.1 Reagents: Sodium ethoxide Solvents: Water
Referencia
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride ,  Sulfuric acid ;  3 h, 0 °C; 10 min, -50 °C
1.2 Solvents: Water ;  0 °C
Referencia
Clean-chemistry sulfonation of aromatics
Corby, Brian W.; et al, Journal of Chemical Research, 2002, (7), 326-327

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: 2,4,6-Trimethylbenzenesulfonic acid Solvents: Mesitylene
Referencia
Sulfonating agent and process
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium bisulfite Catalysts: Dipyridinium dichromate ;  5.5 min, 2 bar, 100 °C
Referencia
Cornforth and Corey-Suggs reagents as efficient catalysts for sulfonation of aromatic and heteroaromatic compounds using NaHSO3 under solvent free and microwave conditions
Fatima, Touheeth; et al, Phosphorus, 2020, 195(12), 1001-1006

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Phosphorus pentoxide ,  Sodium bisulfate ;  3 h, rt
Referencia
Mechanochemical sulfonation of aromatic compounds using NaHSO4·H2O/P2O5
Zuo, Lu-Lu; et al, Journal of Chemical Research, 2021, 45(11-12), 942-949

Naphthalene-1-sulfonic Acid (Technical Grade) Raw materials

Naphthalene-1-sulfonic Acid (Technical Grade) Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:85-47-2)Naphthalene-1-sulfonic Acid (Technical Grade)
A841338
Pureza:99%/99%
Cantidad:50g/100g
Precio ($):159.0/228.0